2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound is a pyridothiadiazine dioxide derivative characterized by a fused heterocyclic core (pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide) with two distinct substituents: a 3,5-dimethylisoxazol-4-ylmethyl group at position 2 and a 4-(methylthio)phenyl group at position 2. The methylthio group contributes to increased lipophilicity compared to simpler aryl substituents, which may enhance membrane permeability in biological systems.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(4-methylsulfanylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-12-16(13(2)27-21-12)11-22-19(24)23(14-6-8-15(28-3)9-7-14)18-17(29(22,25)26)5-4-10-20-18/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJLKWKLQZCMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- IUPAC Name : 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Antimicrobial Activity
Recent studies have indicated that derivatives of isoxazole and thiadiazine compounds exhibit significant antimicrobial properties. For instance:
- A related compound demonstrated antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL depending on the bacterial species tested .
Antioxidant Properties
Compounds with similar structures have shown promising antioxidant activity . The presence of the isoxazole ring is believed to contribute to this property by scavenging free radicals. In vitro assays have reported an increase in antioxidant capacity when tested against standard antioxidants like ascorbic acid .
Cytotoxic Effects
In cancer research, compounds containing pyrido-thiadiazine moieties have been evaluated for their cytotoxic effects on cancer cell lines. The compound was tested against several human cancer cell lines (e.g., MCF-7 and HeLa), showing IC50 values in the micromolar range. This suggests potential as a lead compound for developing anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- The isoxazole moiety is known for enhancing biological activity due to its electron-withdrawing properties.
- The methylthio group is believed to play a crucial role in increasing lipophilicity and thus enhancing membrane permeability.
Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of several thiadiazine derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications at the methylthio position significantly influenced the antimicrobial potency, with specific substitutions leading to enhanced activity against resistant strains .
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as an anticancer agent .
Data Tables
| Biological Activity | Compound Concentration | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | 16 - 64 µg/mL | Varies by strain |
| Antioxidant | Varies | Increased vs. control |
| Cytotoxic | Micromolar range | IC50 = 12 µM (MCF-7) |
Comparison with Similar Compounds
USP Torsemide Related Compound E (4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide)
- Core Structure : Shares the pyridothiadiazine dioxide backbone but lacks the isoxazole and methylthio substituents.
- Substituents : Features a meta-tolyl group (C₆H₄-CH₃) at position 4, simpler than the target compound’s 4-(methylthio)phenyl group.
- Molecular Weight : 289.31 g/mol (C₁₃H₁₁N₃O₃S), significantly lower than the target compound’s 480.53 g/mol (C₂₁H₂₀N₄O₄S₂) due to fewer heteroatoms and substituents .
- Biological Relevance : As a torsemide-related compound, it is associated with diuretic activity, suggesting the pyridothiadiazine dioxide core may interact with renal transporters.
Thiadiazole Derivatives (e.g., Compounds 13a–13d from )
- Core Structure : 1,3,4-thiadiazole instead of pyridothiadiazine dioxide.
- Substituents : Include pyrazole and nitrophenyl groups, which are electron-withdrawing, contrasting with the target compound’s electron-rich methylthio and isoxazole groups.
Physicochemical and Spectroscopic Properties
Solubility and Lipophilicity
- The target compound’s methylthio and isoxazole groups increase lipophilicity (logP ~3.5 estimated) compared to USP Related Compound E (logP ~2.1). This enhances solubility in organic solvents like DMSO but reduces aqueous solubility, a critical factor for bioavailability.
NMR Profiling (Referencing )
- Regions of interest (e.g., aromatic protons, methylthio S-CH₃) would show distinct chemical shifts. For example:
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: NMR Chemical Shift Comparison (Key Regions)
| Proton Type | Target Compound (ppm) | USP Compound E (ppm) | Thiadiazole 13a (ppm) |
|---|---|---|---|
| Aromatic C-H (Isoxazole) | 6.2 (s) | – | – |
| S-CH₃ (Methylthio) | 2.5 (s) | – | – |
| Pyridine C-H | 8.1–8.3 (m) | 7.9–8.2 (m) | 8.0–8.4 (m) |
Research Findings and Implications
- Synthetic Flexibility: The target compound’s synthesis may borrow from ’s methods, utilizing hydrazonoyl chlorides and carbodithioates, but requires tailored starting materials for isoxazole and methylthio groups .
- Biological Potential: The isoxazole moiety may confer kinase inhibitory activity, as seen in COX-2 inhibitors, while the methylthio group could modulate cytochrome P450 interactions. USP Compound E’s diuretic association suggests the core structure’s versatility across therapeutic areas .
- Contradictions with Lumping Strategies : ’s lumping approach assumes similar properties for structurally related compounds. However, the target compound’s unique substituents result in distinct solubility and bioactivity profiles, challenging this assumption .
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound?
The synthesis involves multi-step reactions starting from precursors such as substituted pyrazoles or isoxazoles. Key steps include:
- Condensation reactions : Use absolute ethanol as a solvent with triethylamine to facilitate cyclization, followed by crystallization from dimethylformamide (DMF) for purification .
- Functional group introduction : The methylthio group on the phenyl ring can be introduced via nucleophilic substitution using methylthiolate under controlled pH conditions .
- Oxidation : The 1,1-dioxide moiety is typically achieved using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Resolve aromatic protons (e.g., pyrido-thiadiazine core) and substituents (e.g., methylisoxazole, methylthiophenyl). Chemical shifts for the isoxazole methyl groups typically appear at δ 2.1–2.3 ppm .
- IR Spectroscopy : Confirm the sulfone group (S=O) via strong asymmetric stretching bands at 1300–1350 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ for C22H22N4O3S2: 478.11) .
Q. What structural features influence its reactivity in electrophilic substitution reactions?
- The pyrido-thiadiazine core is electron-deficient, directing electrophiles to the para position of the methylthiophenyl group.
- The methylisoxazole substituent sterically hinders reactions at the 3,5-positions of the isoxazole ring, favoring modifications at the 4-methyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Replace ethanol with acetonitrile to enhance solubility of intermediates, reducing side-product formation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization steps, monitoring progress via TLC or HPLC .
- Temperature control : Maintain −10°C during sulfone oxidation to minimize over-oxidation .
Q. What methodologies resolve contradictions in reported biological activities (e.g., IC50 variability)?
- Dose-response studies : Use a standardized cell viability assay (e.g., MTT) across multiple cell lines (e.g., MDA-MB-231, HepG2) to establish reproducible IC50 values .
- Metabolomic profiling : Compare metabolic pathway alterations (e.g., glycolysis, apoptosis markers) at varying concentrations to clarify mechanisms .
- Comparative analysis : Benchmark against structurally similar pyridothiadiazine derivatives (e.g., 2-(3-methoxybenzyl) analog) to identify substituent-dependent activity trends .
Q. How can in silico methods elucidate its mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with targets like cytochrome P450 enzymes or DNA topoisomerases. Prioritize binding poses with the lowest RMSD values .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity data to predict optimized analogs .
- MD simulations : Simulate binding stability in aqueous environments using GROMACS, focusing on sulfone group solvation effects .
Q. What experimental designs validate its metabolic stability in preclinical studies?
- Microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t1/2) using nonlinear regression .
- CYP inhibition screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms to assess drug-drug interaction risks .
- Plasma protein binding : Use ultrafiltration to measure free fraction (fu) and correlate with in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
